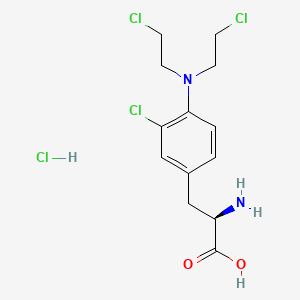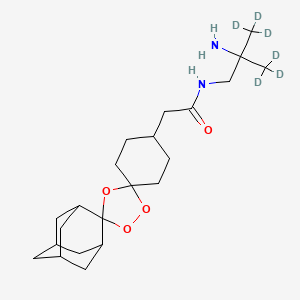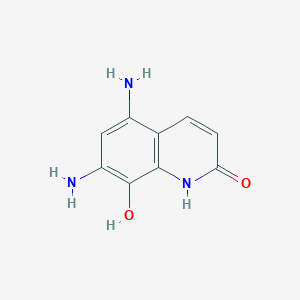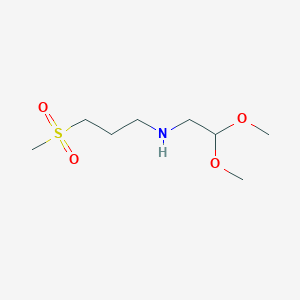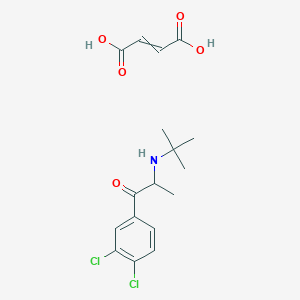
Norlaudanosine N-5-Hydroxypentyl Propionate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Norlaudanosine N-5-Hydroxypentyl Propionate is a chemical compound that serves as an intermediate in the synthesis of various neuromuscular blocking agents. It is particularly notable for its role in the production of N-Desmethyl-transatracurium Besylate, a structural analogue of Atracurium Besylate, which is used as a neuromuscular blocking agent.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Norlaudanosine N-5-Hydroxypentyl Propionate involves multiple steps, starting from basic organic compounds. The process typically includes the following steps:
Formation of the Isoquinoline Core: This involves the condensation of 3,4-dimethoxybenzylamine with a suitable aldehyde to form the isoquinoline core.
Esterification: The final step involves the esterification of the hydroxylated isoquinoline with 5-hydroxypentyl propionate under acidic conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
Norlaudanosine N-5-Hydroxypentyl Propionate undergoes several types of chemical reactions:
Oxidation: This compound can be oxidized to form various derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert it into different isoquinoline derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the hydroxyl and ester functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Nucleophiles like amines and thiols are commonly employed.
Major Products
The major products formed from these reactions include various isoquinoline derivatives, which can be further utilized in the synthesis of neuromuscular blocking agents and other pharmaceuticals.
Scientific Research Applications
Norlaudanosine N-5-Hydroxypentyl Propionate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential interactions with biological systems, particularly in the context of neuromuscular blocking.
Medicine: It serves as an intermediate in the synthesis of neuromuscular blocking agents, which are used during surgical procedures to induce muscle relaxation.
Industry: The compound is used in the large-scale production of pharmaceuticals, particularly those related to neuromuscular blocking.
Mechanism of Action
The mechanism of action of Norlaudanosine N-5-Hydroxypentyl Propionate involves its role as an intermediate in the synthesis of neuromuscular blocking agents. These agents work by blocking the transmission of nerve impulses to the muscles, leading to muscle relaxation. The molecular targets include nicotinic acetylcholine receptors at the neuromuscular junction.
Comparison with Similar Compounds
Similar Compounds
Atracurium Besylate: A neuromuscular blocking agent used in anesthesia.
N-Desmethyl-transatracurium Besylate: A structural analogue of Atracurium Besylate.
2-(9-Hydroxy-3-oxo-4-oxanonyl)-2-methyl-1,2,3,4-tetrahydropapaverinium Benzenesulfonate: Another impurity of Atracurium Besylate.
Uniqueness
Norlaudanosine N-5-Hydroxypentyl Propionate is unique due to its specific structure, which allows it to serve as a versatile intermediate in the synthesis of various neuromuscular blocking agents. Its ability to undergo multiple types of chemical reactions makes it a valuable compound in both research and industrial applications.
Properties
Molecular Formula |
C28H39NO7 |
|---|---|
Molecular Weight |
501.6 g/mol |
IUPAC Name |
5-hydroxypentyl 3-[1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl]propanoate |
InChI |
InChI=1S/C28H39NO7/c1-32-24-9-8-20(17-25(24)33-2)16-23-22-19-27(35-4)26(34-3)18-21(22)10-12-29(23)13-11-28(31)36-15-7-5-6-14-30/h8-9,17-19,23,30H,5-7,10-16H2,1-4H3 |
InChI Key |
PHLOMNFRXKJVMF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)CC2C3=CC(=C(C=C3CCN2CCC(=O)OCCCCCO)OC)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



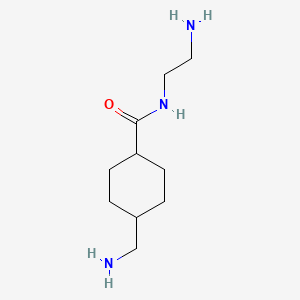
![1-(2-Methoxyphenyl)-1,3,8-triazaspiro[4.5]decan-4-one](/img/structure/B13850393.png)
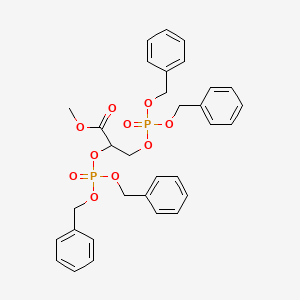

![4-[[3-[3-[[(2S)-1-[[(1S,2R,3R,5S,6S,16E,18E,20R,21S)-11-chloro-21-hydroxy-12,20-dimethoxy-2,5,9,16-tetramethyl-8,23-dioxo-4,24-dioxa-9,22-diazatetracyclo[19.3.1.110,14.03,5]hexacosa-10,12,14(26),16,18-pentaen-6-yl]oxy]-1-oxopropan-2-yl]-methylamino]-3-oxopropyl]sulfanyl-2,5-dioxopyrrolidin-1-yl]methyl]cyclohexane-1-carboxylic acid](/img/structure/B13850422.png)
![(3S)-3-[6-[4-[2-[1-[4-[(3R,4S)-7-hydroxy-3-phenyl-3,4-dihydro-2H-chromen-4-yl]phenyl]piperidin-4-yl]ethyl]piperazin-1-yl]-3-oxo-1H-isoindol-2-yl]piperidine-2,6-dione](/img/structure/B13850423.png)
